molecular formula C22H22FN3O5S B11316620 1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone

1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone

Cat. No.: B11316620
M. Wt: 459.5 g/mol
InChI Key: GMRBAPQFCLQDEP-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a phenylsulfonyl group, an oxazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the phenylsulfonyl group: This can be done using sulfonylation reactions with reagents like sulfonyl chlorides.

    Formation of the piperazine ring: This step may involve the reaction of ethylenediamine with appropriate dihalides.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The oxazole and piperazine rings can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl groups but lacks the oxazole and phenylsulfonyl groups.

    2-(4-Fluorophenyl)ethan-1-amine: This compound contains the fluorophenyl group but lacks the piperazine, oxazole, and phenylsulfonyl groups.

    Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group but different core structures.

Uniqueness

1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H22FN3O5S

Molecular Weight

459.5 g/mol

IUPAC Name

1-[4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C22H22FN3O5S/c1-30-15-19(27)25-11-13-26(14-12-25)22-21(32(28,29)16-7-3-2-4-8-16)24-20(31-22)17-9-5-6-10-18(17)23/h2-10H,11-15H2,1H3

InChI Key

GMRBAPQFCLQDEP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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